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MeSA as a Central SAR Signal: Pathways and
Regulation

The model below illustrates the established MeSA-mediated SAR signaling pathway, integrating key

components and regulatory steps.
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MeSA-mediated SAR signaling involves the conversion of SA to MeSA in infected leaves, its transport, and

reconversion to SA in systemic leaves to activate defenses. Key regulatory nodes are shown.

Key Regulatory Mechanisms

Several mechanisms tightly regulate MeSA homeostasis to ensure an effective SAR response:

e Conversion and Reconversion: The enzyme SA methyltransferase (SAMT/BSMT1) converts SA
to the mobile MeSA in infected leaves [1]. In systemic leaves, SA-binding protein 2 (SABP2), a
MeSA esterase, converts MeSA back into bioactive SA, which is crucial for defense gene activation
(e.g., PR-1) [1] [2].

¢ Glycosylation-Mediated Inactivation: The UDP-glycosyltransferase UGT71C3 glucosylates MeSA
to form methyl salicylate glucoside (MeSAG) [3] [4]. This modification inactivates MeSA and
functions as a negative regulatory mechanism for SAR. Mutants lacking UGT71C3 show enhanced
SAR, while overexpressors have compromised resistance [3] [4].

¢ Interaction with Other Signals: The lipid-transfer protein DIR1 and the metabolite glycerol-3-
phosphate (G3P) are proposed to form a complex that moves to systemic tissues. This complex is
thought to repress BSMT1 expression, thereby reducing MeSA production and facilitating SA
accumulation in systemic leaves [1] [5].

Resolving a Scientific Controversy: The Role of Light

A significant controversy existed regarding whether MeSA is indispensable for SAR [6]. Research has since
shown that environmental conditions, particularly light exposure after primary infection, determine

the extent of MeSA's requirement [1].

The table below summarizes the experimental evidence that resolved this conflict.
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. MeSA Observed
Experimental ) . . .

. Requirement for Phenotype in Key Supporting Evidence
Condition

SAR bsmtl mutants

Low Light/Short Essential SAR-deficient SAR is blocked; no systemic SA
Day accumulation [1].
High Not Essential, but SAR-competent SAR develops via other signals (e.g.,
Light/Long Day optimizes SAR G3P, NHP); systemic SA accumulates

via de novo synthesis [1] [6].

This demonstrates that under specific conditions, other signaling molecules like azelaic acid, G3P, and
pipecolic acid (Pip) or its derivative N-hydroxypipecolic acid (NHP) can compensate for the absence of

MeSA to activate SAR [5] [4].

Key Experimental Protocols

To investigate MeSA's role in SAR, the following methodologies are commonly used.

Assessing SAR and MeSA Bioactivity

A standard SAR bioassay involves a primary infection to induce resistance, followed by a challenge infection

to measure it.
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A standard workflow for a SAR bioassay. Key steps include a primary infection, a defined incubation period

with controlled light, and assessment of resistance and molecular markers in systemic tissues.

¢ Molecular Analysis: During the incubation period, leaf samples are collected to quantify SA and
MeSA levels using GC-MS or HPLC, and to analyze defense gene expression (e.g., PR-1) via RT-

qPCR [4].

Characterizing MeSA-Modifying Enzymes
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In vitro enzyme activity assays are used to characterize enzymes like UGT71C3 and SABP2.

e UGT71C3 Glucosylation Assay [4]:

o Protein Purification: Heterologously express and purify a recombinant GST-tagged UGT71C3
protein.

o Reaction Setup: Incubate the purified enzyme with MeSA and the sugar donor UDP-glucose.

o Product Detection: Analyze the reaction products via High-Performance Liquid
Chromatography (HPLC) to identify the formation of a new compound, MeSA glucoside
(MeSAG).

e SABP2 Esterase Assay [2]:

o The enzyme activity can be measured using synthetic substrates like acibenzolar-S-methyl
(ASM).

o The conversion of ASM to its active form, acibenzolar, is monitored. SABP2-silenced plants
treated with ASM fail to induce SAR, but do so when treated directly with acibenzolar,
confirming SABP2's essential role [2].

Key Insights for Researchers

¢ The system is highly redundant. Multiple signals (MeSA, G3P/DIR1, AzA, NHP) can operate in
parallel. When designing experiments, controlling light intensity and photoperiod is critical, as it
is a major factor influencing the signaling pathway requirement [1].

¢ Negative feedback is crucial. The UGT71C3-mediated glucosylation of MeSA provides a
mechanism to fine-tune and eventually attenuate the SAR signal, preventing continuous activation
that could be detrimental to growth [3] [4].

e Consider pathogen type. The requirement for MeSA and its manipulation by pathogens can vary.
For example, the bacterial virulence factor coronatine can promote MeSA production and
emission, potentially as a virulence strategy to deplete SA from the infection site [6].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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